molecular formula C12H14N4O6S B12753964 Ethanediamide, N-methyl-N'-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- CAS No. 81717-25-1

Ethanediamide, N-methyl-N'-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-

Cat. No.: B12753964
CAS No.: 81717-25-1
M. Wt: 342.33 g/mol
InChI Key: VQBNAQZYMBGKCN-UHFFFAOYSA-N
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Description

Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amide and sulfonyl functional groups, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl ethanediamide with 4-(((methylamino)oxoacetyl)amino)phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is unique due to its combination of amide and sulfonyl functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired .

Properties

CAS No.

81717-25-1

Molecular Formula

C12H14N4O6S

Molecular Weight

342.33 g/mol

IUPAC Name

N-methyl-N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide

InChI

InChI=1S/C12H14N4O6S/c1-13-9(17)11(19)15-7-3-5-8(6-4-7)23(21,22)16-12(20)10(18)14-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20)

InChI Key

VQBNAQZYMBGKCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC

Origin of Product

United States

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